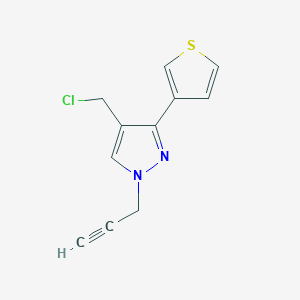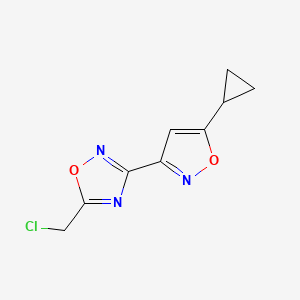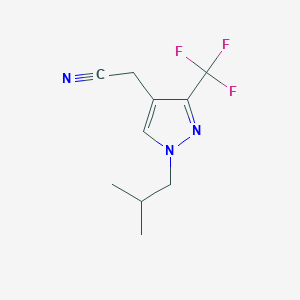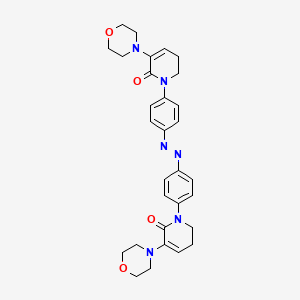![molecular formula C34H37N5O6S B13428441 4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13428441.png)
4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide is a complex organic compound with a multifaceted structure. This compound is characterized by its biphenyl core, which is substituted with various functional groups, including methoxy, dimethylamino, and sulfonyl groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the biphenyl core, followed by the introduction of the various substituents through a series of reactions such as nitration, reduction, and sulfonation. Each step must be carefully controlled to ensure the correct placement of functional groups and to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help to increase yield and reduce production costs. Safety measures are also crucial, given the potential hazards associated with some of the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethylamino groups can be oxidized under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of nitro groups results in the corresponding amines.
Scientific Research Applications
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key regulatory proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the methoxy and phenyl groups but lacks the complex biphenyl structure and additional substituents.
N,N-Dimethyltryptamine: Similar in having dimethylamino groups but differs significantly in overall structure and function.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Shares some structural features but is simpler and lacks the sulfonyl and carboxamide groups.
Uniqueness
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide stands out due to its complex structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C34H37N5O6S |
|---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
1-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C34H37N5O6S/c1-38(2)33(41)26-11-6-9-23(19-26)24-15-16-30(45-5)31(21-24)46(43,44)37-29-14-8-13-28(22-29)35-17-18-36-32(40)25-10-7-12-27(20-25)34(42)39(3)4/h6-16,19-22,35,37H,17-18H2,1-5H3,(H,36,40) |
InChI Key |
DQVQLSZHQIKBAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)NCCNC(=O)C4=CC(=CC=C4)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
![1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428400.png)
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)

![1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
